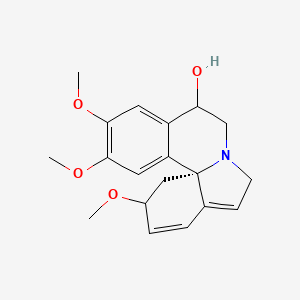

Erythrartine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |

InChI |

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13?,16?,19-/m0/s1 |

InChI Key |

QWWCVLZNFFVFTR-ZVYVSMAVSA-N |

Isomeric SMILES |

COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Abundance of Erythritol: A Technical Guide to its Occurrence and Analysis in Fruits and Fermented Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythritol (B158007), a four-carbon sugar alcohol, has garnered significant attention as a natural, low-calorie sweetener. Its natural presence in a variety of fruits and fermented foods is a key aspect of its appeal and safety profile. This technical guide provides an in-depth exploration of the natural occurrence of erythritol, detailing its concentration in various food sources. Furthermore, this document outlines the rigorous experimental protocols employed for the accurate quantification of erythritol in complex food matrices, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The biosynthetic origin of erythritol via the pentose (B10789219) phosphate (B84403) pathway is also elucidated. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering the foundational knowledge and detailed methodologies necessary for the study of this naturally occurring polyol.

Natural Occurrence of Erythritol

Erythritol is a natural constituent of several fruits and fermented food products. Its concentration can vary depending on the specific food item, its ripeness, and the fermentation conditions. The following table summarizes the quantitative data on erythritol content in various natural sources.

| Food Category | Food Item | Erythritol Concentration | Reference(s) |

| Fruits | Watermelon | 22 mg/kg - 2.36 mg/100g fresh weight | [1][2] |

| Melon | 47 mg/kg | [2] | |

| Pear | 0 - 40 mg/kg | [2] | |

| Grape | 0 - 42 mg/kg | [2] | |

| Fermented Foods | Soy Sauce | 910 mg/L | |

| Miso Bean Paste | 1,310 mg/kg | ||

| Sherry Wine | 70 mg/L | ||

| Wine (Red) | 130 - 300 mg/L, 206.7 mg/L | ||

| Sake | 1,550 mg/L |

Biosynthesis of Erythritol

The primary metabolic route for the natural production of erythritol in microorganisms and plants is the pentose phosphate pathway (PPP). This pathway, a fundamental component of cellular metabolism, generates precursors for nucleotide synthesis and reducing power in the form of NADPH. In the context of erythritol synthesis, the key intermediate is erythrose-4-phosphate. This intermediate is dephosphorylated to erythrose, which is then reduced to erythritol by the action of an NADPH-dependent erythrose reductase.

Experimental Protocols for Erythritol Quantification

The accurate determination of erythritol in complex food matrices requires robust analytical methodologies. The following sections detail the experimental protocols for the most commonly employed techniques.

General Experimental Workflow

The quantification of erythritol from food samples generally follows a standardized workflow, encompassing sample preparation, analytical separation and detection, and data analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of sugar alcohols due to its simplicity and reliability.

-

Sample Preparation:

-

Homogenize the solid food sample.

-

Extract a known weight of the homogenate with deionized water, often with the aid of ultrasonication.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.45 µm membrane filter prior to injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

-

Chromatographic Conditions:

-

Column: Amino-based columns (e.g., Shodex Asahipak NH2P-50 4E) or ion-exchange columns are commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) is typically used for amino columns.

-

Flow Rate: Approximately 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

-

Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are preferred due to the lack of a UV chromophore in erythritol.

-

Quantification: External calibration with certified erythritol standards.

-

Gas Chromatography (GC)

GC analysis of erythritol requires a derivatization step to increase its volatility.

-

Sample Preparation and Derivatization:

-

Perform aqueous extraction and purification as described for HPLC.

-

Lyophilize the aqueous extract to dryness.

-

Derivatize the dried extract by adding a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1 v/v) and heating at approximately 90°C for 20 minutes to form acetylated derivatives.

-

Alternatively, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can be used.

-

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., OV-101, DB-5MS).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized sugar alcohols. An example program starts at a lower temperature (e.g., 150 °C) and ramps up to a higher temperature (e.g., 250 °C).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Quantification: External or internal standard calibration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of erythritol, especially in complex matrices.

-

Sample Preparation:

-

Follow the same sample preparation protocol as for HPLC. A 1,000-fold or greater dilution may be necessary to suppress matrix effects.

-

-

Chromatographic Conditions:

-

Column: An amino-group-bound column or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution containing an additive like ammonium (B1175870) acetate (B1210297) or ammonium formate.

-

Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: Isotope dilution mass spectrometry using a stable isotope-labeled internal standard (e.g., erythritol-d4) is the gold standard for accuracy.

-

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence of erythritol in fruits and fermented foods, detailed its biosynthetic pathway, and presented robust analytical protocols for its quantification. The provided data and methodologies serve as a valuable resource for researchers and professionals investigating the properties and applications of this natural sweetener. The continued refinement of analytical techniques will further enhance our understanding of the distribution and physiological roles of erythritol in the food supply and human health.

References

Discovery and history of erythritol as a sugar substitute

An In-depth Technical Guide to the Discovery and History of Erythritol (B158007)

Abstract

Erythritol ((2R,3S)-butane-1,2,3,4-tetrol) is a four-carbon sugar alcohol (polyol) utilized globally as a natural, zero-calorie sugar substitute. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, production methods, metabolic pathways, and key experimental evaluations of erythritol. Discovered in 1848, its commercialization began in Japan in the 1990s after the development of efficient fermentation-based production processes.[1][2] Erythritol is approximately 60-70% as sweet as sucrose, non-cariogenic, and has a glycemic index of zero, making it a suitable sweetener for diabetic and health-conscious consumers.[1][3][4] This document details the endogenous synthesis of erythritol via the pentose (B10789219) phosphate (B84403) pathway and the metabolic fate of ingested erythritol. Furthermore, it summarizes the methodologies of pivotal clinical studies that have shaped our understanding of its safety and physiological effects, including recent investigations into its potential association with cardiovascular events. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to aid comprehension for researchers, scientists, and drug development professionals.

Discovery and Historical Timeline

Erythritol's journey from a laboratory curiosity to a globally approved food additive spans over 150 years. Its discovery is credited to Scottish chemist John Stenhouse in 1848, who identified the compound in lichens. He initially named it "erythroglucin" and noted its sweet taste. The formal isolation of erythritol occurred in 1852. For nearly a century, it remained primarily of academic interest. A significant milestone occurred in 1950 when erythritol was identified in blackstrap molasses that had been fermented by yeast, hinting at a viable biotechnological production route. However, it wasn't until the late 1980s and early 1990s that Japanese companies pioneered its large-scale commercial development, leading to its approval and marketing as a sweetener in Japan in 1990. Its use has since been approved in over 60 countries.

| Year | Key Milestone | Significance | Reference(s) |

| 1848 | Discovery by Scottish chemist John Stenhouse. | First identification of the sweet-tasting compound from lichens. | |

| 1852 | First isolation of erythritol. | Enabled detailed chemical characterization. | |

| 1950 | Found in yeast-fermented blackstrap molasses. | Revealed a potential pathway for biotechnological production. | |

| 1990 | First commercialized as a sweetener in Japan. | Marked the beginning of its widespread use in food and beverages. | |

| 1997 | "Generally Recognized as Safe" (GRAS) petition submitted in the US. | Initiated the formal safety approval process with the US FDA. | |

| 2001 | FDA responds with "no questions" to the GRAS notification. | Solidified its status as a safe food ingredient in the United States. | |

| 2003 | Approved by the European Food Safety Authority (EFSA). | Expanded its use as a food additive in the European Union. |

Physicochemical and Nutritional Properties

Erythritol possesses a unique combination of physical and chemical properties that make it a versatile sugar substitute. It is a white, crystalline, non-hygroscopic powder with good thermal and acid stability. Notably, it has a strong cooling effect when dissolved in water, similar to xylitol (B92547), which is due to its high negative heat of solution.

| Property | Erythritol | Sucrose (for comparison) | Reference(s) |

| Chemical Formula | C₄H₁₀O₄ | C₁₂H₂₂O₁₁ | |

| Molar Mass | 122.12 g/mol | 342.30 g/mol | |

| Melting Point | 121 °C | 186 °C (decomposes) | |

| Boiling Point | 329-331 °C | Decomposes | |

| Density | 1.45 g/cm³ | 1.59 g/cm³ | |

| Relative Sweetness | 60-70% of sucrose | 100% | |

| Hygroscopicity | Very low | Moderate | |

| Solubility in water | 61% w/w (25 °C) | 200 g/100 mL (20 °C) |

From a nutritional standpoint, erythritol is distinct among polyols. It is virtually non-caloric and does not impact blood glucose or insulin (B600854) levels, making it an ideal sweetener for individuals with diabetes.

| Nutritional Parameter | Value | Reference(s) |

| Caloric Value | 0.24 kcal/g | |

| Glycemic Index | 0 | |

| Insulinemic Index | 2 |

Production and Biosynthesis

While erythritol occurs naturally in fruits like grapes and pears and in fermented foods, these sources contain levels too low for commercial extraction. Therefore, industrial production relies on microbial fermentation.

Commercial Production Workflow

The primary method for commercial erythritol production is the fermentation of glucose. Corn or wheat starch is first enzymatically hydrolyzed to generate glucose. This glucose is then used as a substrate for fermentation by a yeast, such as Moniliella pollinis or a genetically optimized strain of Yarrowia lipolytica. The process is conducted under high osmotic pressure to maximize yields. Following fermentation, the broth is purified to yield crystalline erythritol.

Endogenous Biosynthesis: The Pentose Phosphate Pathway (PPP)

Recent research has revealed that erythritol is not only sourced exogenously but is also synthesized endogenously in mammals, including humans, from glucose via the pentose phosphate pathway (PPP). Glucose is converted to erythrose-4-phosphate, an intermediate of the PPP. Erythrose is subsequently reduced to erythritol. This final conversion is catalyzed by enzymes such as sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1). Elevated endogenous erythritol has been investigated as a potential biomarker for cardiometabolic dysfunction, as higher PPP flux is associated with conditions like pre-diabetes.

Metabolism of Ingested Erythritol

The metabolic fate of dietary erythritol is a key factor in its safety and nutritional profile. Unlike other polyols, it is well-tolerated because it is primarily absorbed before it can be fermented in the large intestine.

Absorption and Excretion Protocol

When consumed, erythritol is rapidly absorbed from the small intestine into the bloodstream. Studies show that approximately 90% of ingested erythritol is absorbed and subsequently excreted unchanged in the urine within 24-48 hours. This efficient absorption and excretion pathway prevents it from reaching the colon in significant amounts, thereby minimizing the gastrointestinal side effects (like bloating and laxation) commonly associated with other sugar alcohols. The small, unabsorbed portion (less than 10%) is excreted in the feces.

Key Experimental Evaluations and Protocols

The safety and physiological effects of erythritol have been established through numerous studies. This section details the methodologies of key experimental areas.

Glycemic and Insulinemic Response Studies

Objective: To determine the effect of erythritol ingestion on blood glucose and insulin levels.

General Protocol:

-

Subjects: Healthy volunteers or patients with type 2 diabetes, fasted for 8-12 hours overnight.

-

Intervention: Subjects consume a standardized dose of erythritol (e.g., 20-50 grams) dissolved in water. A control group consumes an equivalent amount of glucose or a placebo.

-

Blood Sampling: Venous blood samples are collected at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 15, 30, 45, 60, 90, and 120 minutes).

-

Analysis: Plasma is analyzed for glucose and insulin concentrations.

-

Outcome: The glycemic index (GI) and insulinemic index (II) are calculated by comparing the incremental area under the curve (iAUC) for erythritol against the glucose reference (GI=100). Studies consistently show erythritol has a GI of 0 and an II of 2.

Dental Health and Non-Cariogenicity Studies

Objective: To assess the effect of erythritol consumption on dental plaque and the incidence of dental caries.

General Protocol:

-

Subjects: Typically children or adults in a controlled, longitudinal study design spanning several years.

-

Intervention: Subjects are randomized to consume erythritol-containing products (e.g., candies) daily (e.g., 7.5 g/day ). Control groups consume identical products sweetened with xylitol, sorbitol, or sucrose.

-

Data Collection: Dental examinations are performed at baseline and at regular intervals (e.g., annually) to assess plaque levels (e.g., using plaque indices) and the incidence of new caries. Plaque samples may be collected for microbiological analysis to quantify levels of Streptococcus mutans.

-

Outcome: Studies have found that long-term consumption of erythritol significantly reduces plaque growth and lowers levels of plaque acids compared to controls. Erythritol is considered more effective than sorbitol or xylitol in maintaining oral health.

Cardiovascular Risk Assessment Studies

Recent observational studies have suggested an association between high circulating levels of erythritol and an increased risk of major adverse cardiovascular events (MACE), prompting further investigation through controlled intervention trials.

Experimental Protocol (Based on Witkowski, M. et al., 2023 & Cleveland Clinic Studies):

-

Objective: To investigate the acute effects of oral erythritol consumption on platelet function and thrombosis potential.

-

Subjects: Healthy volunteers (n=8-10 per group) after an overnight fast.

-

Intervention: A single oral dose of 30 grams of erythritol dissolved in 300 mL of water is consumed. A control group consumes a 30-gram glucose solution.

-

Blood Sampling: Blood samples are collected at baseline (pre-ingestion) and at multiple time points post-ingestion (e.g., 30 minutes, and over subsequent days) to measure plasma erythritol levels and assess platelet function.

-

Analysis:

-

Quantification: Plasma erythritol levels are measured using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Platelet Function: Platelet reactivity and aggregation are assessed ex vivo using techniques like light transmission aggregometry in platelet-rich plasma.

-

-

Key Findings: Ingestion of 30g of erythritol caused a >1,000-fold increase in plasma erythritol levels that remained elevated above thresholds known to enhance platelet reactivity for over two days. Erythritol ingestion, but not glucose, was shown to enhance platelet responsiveness, suggesting a potential mechanistic link to thrombosis.

Conclusion and Future Directions

Erythritol has a well-documented history, evolving from its discovery in the mid-19th century to its current status as a widely used, zero-calorie sweetener produced by modern biotechnology. Its favorable physicochemical properties and metabolic profile—particularly its minimal impact on glycemic control and low potential for gastrointestinal distress—have established its role in food science and clinical nutrition. However, recent epidemiological associations and mechanistic studies linking erythritol to heightened thrombosis risk highlight a critical need for further research. Long-term, large-scale clinical trials are required to definitively establish the cardiovascular safety of chronic erythritol consumption, especially in populations at high risk for cardiometabolic diseases. Future research should also aim to further elucidate the determinants of endogenous erythritol production and its role as a metabolic biomarker.

References

The Microbial Production of Erythritol: A Technical Guide to its Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Erythritol (B158007), a four-carbon sugar alcohol, is a naturally derived sweetener with significant applications in the food, pharmaceutical, and chemical industries. Its low caloric value and non-glycemic nature make it an attractive sugar substitute. Microbial fermentation is the primary method for industrial-scale erythritol production, with various microorganisms, particularly yeasts like Yarrowia lipolytica, being extensively studied and engineered for enhanced yields. This technical guide provides an in-depth exploration of the core biosynthetic pathway of erythritol in microorganisms, detailing the key enzymatic steps, regulatory factors, and metabolic engineering strategies.

The Core Biosynthesis Pathway: The Pentose (B10789219) Phosphate (B84403) Pathway

The biosynthesis of erythritol in most producing microorganisms, especially yeasts, is intrinsically linked to the pentose phosphate pathway (PPP). This central metabolic route provides the necessary precursor and the reducing power in the form of NADPH for erythritol synthesis. The pathway can be broadly divided into an oxidative and a non-oxidative phase.

The final and committing step in erythritol biosynthesis is the reduction of D-erythrose to erythritol. This reaction is catalyzed by erythrose reductase (ER) , an NADPH-dependent enzyme belonging to the aldo-keto reductase superfamily. The availability of the precursor, D-erythrose-4-phosphate, is a critical factor influencing the overall yield of erythritol. This intermediate is generated through the non-oxidative branch of the PPP, primarily through the action of transketolase (TKL) .

Key enzymes in the PPP that play a pivotal role in erythritol production include:

-

Glucose-6-phosphate dehydrogenase (ZWF1): Catalyzes the first committed step of the oxidative PPP, generating NADPH.

-

6-phosphogluconate dehydrogenase (GND1): The second NADPH-generating step in the oxidative PPP.

-

Transketolase (TKL1): A key enzyme in the non-oxidative PPP that produces and interconverts sugar phosphates, including the precursor for erythrose-4-phosphate.

-

Erythrose Reductase (ER): The final enzyme that converts erythrose to erythritol.

The overall pathway from glucose to erythritol in yeasts can be visualized as follows:

Endogenous Erythritol Production via the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythritol (B158007), a four-carbon sugar alcohol, is endogenously produced in humans through a branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway, primarily known for generating NADPH and precursors for nucleotide biosynthesis, diverts glycolytic intermediates to synthesize erythritol. This process is gaining significant attention due to the association of elevated circulating erythritol with cardiometabolic diseases. Understanding the intricacies of this metabolic route is crucial for researchers in drug development and metabolic diseases. This technical guide provides an in-depth overview of the core mechanisms of endogenous erythritol production, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Introduction to Endogenous Erythritol Synthesis

While commercially produced erythritol is widely used as a sugar substitute, the human body also synthesizes it from glucose.[1] This endogenous production occurs via the pentose phosphate pathway, a metabolic route parallel to glycolysis.[2] The synthesis of erythritol is thought to be a response to factors such as oxidative stress and high glucose availability.[3][4] Recent studies have linked elevated plasma erythritol levels to an increased risk of adverse cardiovascular events, highlighting the importance of understanding its endogenous production and regulation.[5]

The Biochemical Pathway: A Detailed Look

The synthesis of erythritol from glucose begins with the entry of glucose-6-phosphate into the pentose phosphate pathway. The pathway can be divided into an oxidative and a non-oxidative phase.

2.1. Oxidative Phase of the Pentose Phosphate Pathway

The primary role of the oxidative phase is to produce NADPH, a crucial reducing agent for various biosynthetic reactions and for combating oxidative stress. The key enzyme in this phase is Glucose-6-phosphate dehydrogenase (G6PD), which is allosterically regulated by the NADP+/NADPH ratio.

2.2. Non-Oxidative Phase and the Genesis of Erythrose-4-Phosphate

The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert five-carbon sugars. A key enzyme in this phase is Transketolase (TKT) , which catalyzes the transfer of a two-carbon unit. One of the critical products of this phase is erythrose-4-phosphate , the direct precursor to erythritol.

2.3. The Final Steps to Erythritol

Erythrose-4-phosphate is dephosphorylated to erythrose. The final step is the reduction of erythrose to erythritol. Two key enzymes have been identified to catalyze this NADPH-dependent reaction:

-

Sorbitol Dehydrogenase (SORD)

-

Alcohol Dehydrogenase 1 (ADH1)

The overall pathway is depicted in the diagram below.

Caption: Endogenous erythritol synthesis from glucose via the Pentose Phosphate Pathway.

Quantitative Data on Endogenous Erythritol

The following tables summarize key quantitative data related to endogenous erythritol production.

Table 1: Plasma and Urine Erythritol Levels in Healthy Humans

| Parameter | Value | Reference |

| Baseline Plasma Erythritol | 3.84 µM (median) | |

| Peak Plasma Erythritol (after 1 g/kg oral dose) | ~2.2 mg/mL (at 90 min) | |

| 24-hour Urinary Excretion (after 1 g/kg oral dose) | 78% of ingested amount |

Table 2: Erythritol Content in Various Natural Sources

| Source | Erythritol Content (mg/g) | Reference |

| Watermelon Pulp | 0.0022% - 0.0047% | |

| Melon Pulp | 0.0022% - 0.0047% | |

| Pear Pulp | 0.0022% - 0.0047% | |

| Grape Pulp | 0.0022% - 0.0047% | |

| Fungi-ripened Cheeses | 0.01 - 2.96 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study endogenous erythritol production.

4.1. Quantification of Erythritol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of erythritol in biological samples.

4.1.1. Sample Preparation

-

Plasma/Serum: To 100 µL of plasma or serum, add an internal standard (e.g., 13C-erythritol) and 400 µL of cold methanol (B129727) to precipitate proteins.

-

Cell Lysate: Harvest cells and lyse them using a suitable buffer. Add an internal standard and precipitate proteins with cold methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

4.1.2. Derivatization

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

4.1.3. GC-MS Analysis

-

GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters: Use electron impact (EI) ionization at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification of characteristic ions of erythritol-TMS and the internal standard.

4.2. Enzyme Activity Assays

4.2.1. Sorbitol Dehydrogenase (SORD) Activity Assay

This colorimetric assay is based on the reduction of a tetrazolium salt (MTT) coupled to the oxidation of sorbitol.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2.

-

Substrate Solution: 1 M D-sorbitol in assay buffer.

-

NAD+/MTT Solution: Prepare a solution containing 10 mM NAD+ and 1 mg/mL MTT in assay buffer.

-

Diaphorase Solution: 1 U/mL in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of sample (cell lysate or tissue homogenate).

-

Prepare a working reagent by mixing the assay buffer, substrate solution, NAD+/MTT solution, and diaphorase solution.

-

Add 80 µL of the working reagent to each well.

-

Incubate at 37°C and measure the increase in absorbance at 565 nm over time (e.g., every minute for 15 minutes).

-

The rate of formazan (B1609692) formation is directly proportional to the SORD activity.

-

4.2.2. Alcohol Dehydrogenase 1 (ADH1) Activity Assay

This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.8.

-

Substrate Solution: 2 M Ethanol in ultrapure water.

-

NAD+ Solution: 15 mM β-NAD in ultrapure water.

-

-

Assay Procedure:

-

In a cuvette, mix 1.5 mL of assay buffer, 0.1 mL of substrate solution, and 1.5 mL of NAD+ solution.

-

Equilibrate to 25°C.

-

Initiate the reaction by adding 0.1 mL of the enzyme sample (cell lysate or purified enzyme).

-

Immediately record the increase in absorbance at 340 nm for 5-6 minutes.

-

Calculate the enzyme activity from the linear rate of NADH formation.

-

4.2.3. Transketolase (TKT) Activity Assay

This assay is an indirect measurement of TKT activity by monitoring the consumption of NADH.

-

Reagent Preparation:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.6.

-

Substrates: 50 mM Ribose-5-phosphate and 50 mM Xylulose-5-phosphate in reaction buffer.

-

Coupling Enzymes: Glycerol-3-phosphate dehydrogenase and triosephosphate isomerase.

-

NADH Solution: 10 mM NADH in reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the reaction buffer, substrates, coupling enzymes, and NADH solution.

-

Add the sample containing transketolase (e.g., erythrocyte lysate).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH consumption is proportional to the transketolase activity.

-

4.3. siRNA Knockdown of Transketolase in A549 Cells

This protocol describes the transient knockdown of TKT in the A549 human lung carcinoma cell line.

-

Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Transfection:

-

One day before transfection, seed A549 cells in 6-well plates to reach 30-50% confluency on the day of transfection.

-

Prepare siRNA-lipid complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX).

-

Add the siRNA complexes to the cells at a final concentration of 50 nM.

-

Incubate the cells for 48-72 hours.

-

-

Verification of Knockdown:

-

Harvest the cells and perform RT-qPCR to quantify the TKT mRNA levels.

-

Perform a Western blot to assess the TKT protein levels.

-

-

Metabolite Analysis: After confirming successful knockdown, perform metabolomic analysis (e.g., GC-MS as described in 4.1) to measure the impact on erythritol production.

Caption: Experimental workflow for siRNA knockdown of Transketolase in A549 cells.

Conclusion

The endogenous production of erythritol via the pentose phosphate pathway is a complex and highly regulated metabolic process. Its association with cardiometabolic diseases necessitates a deeper understanding of the underlying biochemical mechanisms. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to investigate this pathway further. Future research should focus on elucidating the precise regulatory mechanisms, identifying all contributing enzymes, and clarifying the physiological and pathological roles of endogenously produced erythritol. This knowledge will be invaluable for the development of novel therapeutic strategies for metabolic disorders.

References

- 1. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of siRNA-mediated gene silencing of transketolase on A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Crystalline Erythritol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythritol (B158007), a four-carbon sugar alcohol (polyol), is a naturally occurring sweetener found in various fruits, vegetables, and fermented foods.[1] Its application has expanded significantly in the food, pharmaceutical, and cosmetic industries due to its unique combination of properties.[1] In the pharmaceutical sector, erythritol is gaining prominence as an excipient in various dosage forms, including granulated powders, tablets, and syrups, owing to its desirable physical and chemical characteristics.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of crystalline erythritol, detailed experimental methodologies for their characterization, and a visualization of its metabolic pathway.

Physical Properties of Crystalline Erythritol

The physical characteristics of crystalline erythritol are pivotal to its functionality in various applications, from providing bulk in formulations to influencing sensory perception.

General Properties

Crystalline erythritol typically appears as a white, odorless, non-hygroscopic powder or granules with a clean, sweet taste that is approximately 60-80% that of sucrose.[1][2] It is known for its significant cooling effect in the mouth, a result of its high negative heat of solution.[3]

Crystal Structure and Polymorphism

Erythritol crystallizes in the tetragonal bipyramidal class, forming anhydrous, flat rectangular prism-shaped crystals.[4][5] Studies have identified at least two crystalline forms: a stable form with a melting point of approximately 117-121°C and a metastable form with a lower melting point of around 104°C.[6] The stable form is the most common commercially available crystalline structure.

Data Summary

The following tables summarize the key quantitative physical properties of crystalline erythritol.

Table 1: General Physical Properties of Crystalline Erythritol

| Property | Value | References |

| Molecular Formula | C₄H₁₀O₄ | [7] |

| Molecular Weight | 122.12 g/mol | [7] |

| Appearance | White crystalline powder or granules | [1][2] |

| Melting Point | 117-123 °C | [6][7] |

| Boiling Point | 329-331 °C | [5] |

| Density | 1.45 g/cm³ | [7] |

Table 2: Solubility of Erythritol

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | References |

| Water | 20 | ~54 | [8] |

| Water | 25 | 37 | [5] |

| Water | 30 | ~65.7 | [8] |

| Water | 80 | 257 | [9] |

| Ethanol | 20 | Slightly soluble | [8] |

| Methanol | 20 | Slightly soluble | [8] |

Table 3: Thermal and Hygroscopic Properties of Erythritol

| Property | Value | References |

| Heat of Solution | -97.4 kJ/kg | [5] |

| Thermal Stability | Stable up to ~200°C | [5] |

| Hygroscopicity | Very low; does not significantly absorb moisture below 90% relative humidity | [10][11] |

Chemical Properties of Crystalline Erythritol

Erythritol's chemical stability and inertness are key advantages in its use as a pharmaceutical excipient.

Stability

Erythritol is chemically stable across a wide pH range (2-10) and is resistant to decomposition in both acidic and alkaline media.[2] It does not undergo Maillard browning reactions, which is a significant advantage in formulations that require heat processing.[5] Its thermal stability extends up to approximately 200°C, beyond which decomposition may occur.[5]

Reactivity and Compatibility

As a non-reducing sugar, erythritol is chemically inert and does not react with other components in a formulation, such as active pharmaceutical ingredients (APIs) with amino groups.[1] This makes it a suitable replacement for reducing sugars like lactose, which can cause unwanted reactions.[1] Erythritol has been shown to be compatible with a wide range of common pharmaceutical excipients.[12]

Experimental Protocols

This section outlines detailed methodologies for determining the key physical and chemical properties of crystalline erythritol.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of crystalline erythritol.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Thermometer

-

Sample of crystalline erythritol, finely powdered

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry erythritol is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2°C per minute.

-

Observation: The temperature at which the substance is first observed to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of erythritol in a solvent (e.g., water) at a specific temperature.

Apparatus:

-

Isothermal shaker bath

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of crystalline erythritol is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is placed in an isothermal shaker bath set to the desired temperature and agitated for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: A sample of the supernatant is withdrawn using a syringe and filtered through a pre-weighed filter to remove any undissolved solids.

-

Drying and Weighing: A known volume of the filtrate is transferred to a pre-weighed container and evaporated to dryness in an oven. The container with the dried residue is then weighed.

-

Calculation: The solubility is calculated from the mass of the dissolved erythritol and the volume of the solvent used.

Density Measurement (Gas Pycnometry)

Objective: To determine the true density of crystalline erythritol.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample of crystalline erythritol

Procedure:

-

Calibration: The instrument is calibrated according to the manufacturer's instructions.

-

Sample Preparation: A known mass of erythritol is accurately weighed and placed in the sample chamber of the pycnometer.

-

Measurement: The analysis is initiated, and the instrument measures the volume of the sample by detecting the pressure change of a non-reactive gas (typically helium) in a calibrated volume.

-

Calculation: The density is automatically calculated by the instrument's software by dividing the sample mass by the measured volume.

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

Objective: To evaluate the moisture sorption characteristics of crystalline erythritol.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance

-

Sample of crystalline erythritol

Procedure:

-

Sample Preparation: A small, accurately weighed sample of erythritol is placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas until a stable weight is achieved.

-

Sorption/Desorption Isotherm: The relative humidity (RH) within the sample chamber is incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in sample mass is recorded at each step until equilibrium is reached. The RH is then decreased in a similar stepwise manner to obtain the desorption isotherm.

-

Data Analysis: The moisture content (as a percentage of the dry sample weight) is plotted against the relative humidity to generate the sorption and desorption isotherms.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To assess the thermal stability and decomposition profile of erythritol.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample of crystalline erythritol

Procedure:

-

Sample Preparation: A small, accurately weighed sample of erythritol is placed in the TGA sample pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 400°C) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: The instrument continuously records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Crystal Structure Analysis (X-Ray Powder Diffraction - XRPD)

Objective: To characterize the crystal structure of erythritol.

Apparatus:

-

X-Ray Powder Diffractometer

-

Sample holder

-

Sample of crystalline erythritol, finely powdered

Procedure:

-

Sample Preparation: A sufficient amount of finely powdered erythritol is packed into the sample holder to create a flat, smooth surface.

-

Data Collection: The sample is placed in the diffractometer and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline phases present. The peak positions and intensities can be compared to reference patterns to confirm the identity and purity of the crystalline form.

Metabolic Pathway of Erythritol

Erythritol is also endogenously produced in humans from glucose via the pentose (B10789219) phosphate (B84403) pathway (PPP).[13][14] The final steps in this pathway involve the conversion of erythrose to erythritol, catalyzed by enzymes such as alcohol dehydrogenase 1 and sorbitol dehydrogenase.[15][16] While the majority of ingested erythritol is absorbed and excreted unchanged in the urine, a small fraction can be metabolized.[17]

Caption: Endogenous metabolic pathway of erythritol from glucose.

Conclusion

Crystalline erythritol possesses a unique and advantageous set of physical and chemical properties, including high stability, low hygroscopicity, and good compatibility with other substances. These characteristics, combined with its favorable sensory attributes, make it an increasingly valuable component in pharmaceutical formulations and other scientific applications. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this versatile polyol, enabling researchers and drug development professionals to effectively harness its potential.

References

- 1. Erythritol as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythritol | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. Erythritol [dmishin.github.io]

- 5. ERYTHRITOL CRYSTAL - Ataman Kimya [atamanchemicals.com]

- 6. Erythritol: crystal growth from the melt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Erythritol - Properties & Specifications [ru.nj-alchemist.com]

- 8. Measurement and Thermodynamic Modelling of Erythritol Solubility in Aqueous Solvents – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Erythritol - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]

- 11. sweetcodelab.com [sweetcodelab.com]

- 12. easybuyingredients.com [easybuyingredients.com]

- 13. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 17. nomosu.com [nomosu.com]

Erythritol's Mechanism of Action as a Low-Calorie Sweetener: A Technical Guide

Abstract

Erythritol (B158007) is a four-carbon sugar alcohol (polyol) utilized globally as a low-calorie bulk sweetener in a variety of food and pharmaceutical products. Its popularity stems from a taste profile similar to sucrose (B13894) but with virtually no caloric value and no impact on glycemic control. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms underpinning erythritol's properties. We will detail its pharmacokinetic profile, including its rapid absorption and subsequent excretion, its negligible metabolism by both human enzymes and gut microbiota, and its interaction with sweet taste receptors. This document consolidates quantitative data from key studies into structured tables, outlines detailed experimental protocols, and employs visualizations to illustrate metabolic pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction and Regulatory Status

Erythritol is a naturally occurring polyol found in some fruits and fermented foods.[1] Commercially, it is produced on an industrial scale via the fermentation of glucose by osmophilic yeasts, such as Moniliella sp. or Yarrowia lipolytica.[2][3][4] Its key characteristics—being 60-70% as sweet as sucrose, non-cariogenic, and possessing a near-zero caloric value—make it an ideal sugar substitute, particularly for individuals with diabetes or those managing weight.[1][5]

Regulatory bodies worldwide have deemed erythritol safe for human consumption. In the United States, the Food and Drug Administration (FDA) classifies erythritol as "Generally Recognized as Safe" (GRAS).[2][6][7] Similarly, the European Food Safety Authority (EFSA) has approved its use as a food additive.[2][6] The Joint Expert Commission on Food Additives (JECFA) of the WHO and FAO established an "Acceptable Daily Intake (ADI) not specified," the safest category for a food additive.[2]

Pharmacokinetics and Metabolism

The primary reason for erythritol's low caloric value is its unique metabolic fate in the human body. Unlike other polyols, which are often poorly absorbed and fermented in the colon, erythritol is efficiently absorbed and minimally metabolized.[1][2]

Absorption

Upon ingestion, approximately 90% of erythritol is rapidly absorbed from the small intestine into the bloodstream via passive diffusion.[5][8] Its small molecular size allows for faster and more complete absorption compared to larger sugar alcohols like xylitol (B92547) or sorbitol.[2] Peak plasma concentrations are typically observed within 30 to 90 minutes post-ingestion.[9][10][11]

Distribution and Metabolism

Once in the bloodstream, erythritol circulates systemically but is not metabolized by human cells because the body lacks the necessary enzymes to break it down.[8][12] It does not influence the pentose (B10789219) phosphate (B84403) pathway (PPP) endogenously in the same way as glucose.[2]

While it is largely considered unmetabolized, some recent studies have identified a minor metabolic pathway where a small fraction (estimated at 5-10%) of ingested erythritol may be oxidized to erythronate.[11][13] However, the vast majority remains unchanged.

Excretion

The absorbed erythritol is efficiently filtered from the blood by the kidneys and excreted unchanged in the urine.[9][14] Studies show that 80% to 90% of an oral dose is recovered in the urine within 24-48 hours.[5][9][15] The unabsorbed portion, roughly 10% of the ingested amount, passes into the large intestine and is primarily excreted in the feces.[5][8]

Core Mechanism of Low-Calorie Action

Negligible Caloric Contribution

The caloric value of a substance is determined by the energy released during its metabolic breakdown. Since the vast majority of erythritol is excreted unmetabolized, it contributes negligible energy. Nutritional labeling reflects this, with values ranging from 0 to 0.24 kcal/g, compared to 4 kcal/g for sucrose.[1][2][16]

Impact on Glycemic Control

Crucially for its use as a sugar substitute, erythritol does not affect blood glucose or insulin (B600854) levels.[8][17] Its absorption does not require an insulin-mediated transport system, and its unmetabolized nature means it does not contribute to the blood glucose pool.[9][18] This has been consistently demonstrated in clinical trials across healthy and diabetic subjects.[2]

| Property | Erythritol | Sucrose (Glucose) | Xylitol | Sorbitol |

| Caloric Value (kcal/g) | 0 - 0.24[1] | 4.0 | 2.4 | 2.6 |

| Relative Sweetness | 0.6 - 0.7 | 1.0 | 1.0 | 0.6 |

| Glycemic Index (GI) | 0[2][5] | 65 (100) | 13 | 9 |

| Insulinemic Index (II) | 2[2][5] | 65 (100) | 11 | 11 |

| Typical Absorption (%) | ~90%[5][8] | >95% | 50-95%[13] | 20-80% |

| Study (First Author, Year) | Subjects | Erythritol Dose | Key Findings on Glycemic/Insulinemic Response | Citation |

| Noda, 1994 | 5 healthy males | 0.3 g/kg body weight | No significant changes in serum glucose or insulin levels. | [9] |

| Livesey, 2003 (Review) | N/A | Various | Calculated Glycemic Index of 0 and Insulinemic Index of 2. | [2] |

| Flint, 2014 | Patients with Type 2 Diabetes | 36 g/day for 4 weeks | No effect on glucose or insulin; improved endothelial function. | [19] |

Interaction with Biological Systems

Sweet Taste Receptor Activation

The sweet taste of erythritol is perceived through its interaction with the T1R2/T1R3 heterodimeric G-protein coupled receptor (GPCR) located on the surface of taste receptor cells in the mouth.[20][21] Binding of erythritol to this receptor initiates an intracellular signaling cascade, leading to the perception of sweetness.

The canonical pathway involves the activation of the G-protein gustducin, which in turn activates phospholipase C-β2 (PLCβ2).[20] PLCβ2 catalyzes the formation of inositol (B14025) 1,4,5-trisphosphate (IP3), which triggers the release of Ca²⁺ from intracellular stores. This calcium influx activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization, ATP release, and subsequent signal transmission to the brain via afferent nerve fibers.[22]

Gut Microbiome Interaction

The ~10% of ingested erythritol that reaches the colon is largely resistant to fermentation by the resident microbiota.[2][23] In vitro studies using human fecal inoculum have shown that erythritol is not metabolized by gut bacteria within a 24-hour period, in contrast to substrates like glucose or lactulose (B1674317).[24][25] This resistance to fermentation is why erythritol is generally better tolerated and causes fewer gastrointestinal side effects (e.g., gas, bloating) than other polyols.[1][2] Some in vitro evidence suggests that erythritol may lead to an increase in the production of beneficial short-chain fatty acids (SCFAs) like butyric acid, but human in vivo data remains limited and inconclusive.[26][27]

Key Experimental Protocols

Protocol for Human Pharmacokinetic Assessment

This protocol is a composite based on methodologies described in cited literature.[9][25][28]

-

Subject Recruitment: Recruit a cohort of healthy, fasted (overnight) human volunteers. Record baseline anthropometric data.

-

Baseline Sampling: Collect baseline blood and urine samples.

-

Administration: Administer a standardized oral dose of erythritol (e.g., 0.3 g/kg body weight) dissolved in water. For metabolic tracing, ¹³C-labeled erythritol can be used.

-

Sample Collection:

-

Blood: Collect venous blood samples at timed intervals (e.g., 0, 30, 60, 90, 120, 240, 480 minutes) into heparinized tubes. Centrifuge to separate plasma and store at -80°C.

-

Urine: Collect total urine output over a 48-hour period in separate, timed aliquots (e.g., 0-4h, 4-8h, 8-12h, 12-24h, 24-48h).

-

Breath (for ¹³C studies): Collect breath samples at timed intervals to measure the ratio of ¹³CO₂ to ¹²CO₂ (indicating host metabolism) and H₂ concentration (indicating bacterial fermentation).

-

-

Sample Analysis:

-

Quantify erythritol concentrations in plasma and urine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Measure plasma glucose and insulin using standard enzymatic assays and immunoassays, respectively.

-

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and total urinary excretion percentage.

Protocol for In Vitro Gut Microbiota Fermentation Assay

This protocol is based on the methodology described by Arrigoni et al.[24]

-

Inoculum Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Prepare a 1:10 (w/v) fecal slurry in an anaerobic buffer solution.

-

Incubation Setup: In an anaerobic chamber, dispense the fecal slurry into fermentation vials containing a growth medium.

-

Substrate Addition: Add test substrates to the vials. Include erythritol, a positive control (e.g., lactulose or glucose), and a negative control (no substrate).

-

Incubation: Incubate the vials at 37°C for 24 hours.

-

Measurement: At timed intervals (e.g., 0, 4, 8, 12, 24 hours), measure key fermentation parameters:

-

Gas Production: Measure total gas volume using a pressure transducer.

-

pH: Measure the pH of the fermentation broth.

-

SCFA Production: Analyze supernatant for short-chain fatty acids (e.g., acetate, propionate, butyrate) using gas chromatography.

-

Substrate Degradation: Measure the remaining concentration of the initial substrate.

-

-

Data Analysis: Compare the fermentation patterns between erythritol, the positive control, and the negative control to assess its fermentability by the human gut microbiota.

Conclusion

The mechanism of action for erythritol as a low-calorie sweetener is defined by its unique pharmacokinetic profile. It is largely and rapidly absorbed in the small intestine and excreted unmetabolized in the urine, resulting in a negligible caloric value and no impact on blood glucose or insulin levels. The small fraction that reaches the colon is resistant to microbial fermentation, contributing to its high digestive tolerance. These properties, supported by extensive research and regulatory approval, establish erythritol as a safe and effective sucrose substitute for health-conscious consumers and individuals requiring glycemic control. Further research may continue to elucidate minor metabolic pathways and long-term impacts, but the core mechanism of action is well-established.

References

- 1. satorianutrisentials.com [satorianutrisentials.com]

- 2. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Erythritol - Wikipedia [en.wikipedia.org]

- 6. satorianutrisentials.com [satorianutrisentials.com]

- 7. New Erythritol Study Creates Potential Litigation Exposure for Makers, Sellers of Erythritol-Containing Products | Insights | Greenberg Traurig LLP [gtlaw.com]

- 8. Erythritol — Healthy Sweetener or a Big, Fat Lie? [healthline.com]

- 9. Serum glucose and insulin levels and erythritol balance after oral administration of erythritol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isrtp [isrtp.kglmeridian.com]

- 11. researchgate.net [researchgate.net]

- 12. ildeltagroup.com [ildeltagroup.com]

- 13. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nomosu.com [nomosu.com]

- 15. Erythritol, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arshinefood.com [arshinefood.com]

- 17. Erythritol: Uses, Benefits, and Risks [webmd.com]

- 18. quora.com [quora.com]

- 19. fda.gov [fda.gov]

- 20. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 21. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Erythritol and Microbiome - SIBO Academy [sibo-academy.de]

- 24. Human gut microbiota does not ferment erythritol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Metabolism of erythritol in humans: comparison with glucose and lactitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. cambridge.org [cambridge.org]

An In-depth Technical Guide on the Metabolic Fate of Ingested Erythritol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of ingested erythritol (B158007), with a focus on quantitative data and experimental methodologies from key initial studies.

Introduction

Erythritol, a four-carbon sugar alcohol (polyol), is widely used as a sugar substitute in food and beverages due to its low caloric value and favorable safety profile.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its physiological effects and potential therapeutic applications. This guide summarizes the foundational research that has elucidated the metabolic journey of erythritol in the human body.

Absorption and Bioavailability

Following oral ingestion, erythritol is rapidly and substantially absorbed from the small intestine into the bloodstream.[3][4][5] Unlike other polyols, which are often poorly absorbed and can cause gastrointestinal distress, a significant portion of ingested erythritol enters systemic circulation.

Key Quantitative Data on Erythritol Absorption:

| Parameter | Value | Study Reference |

| Absorption Rate | Approximately 60% to over 90% of the ingested dose is absorbed. | |

| Peak Plasma Concentration (Cmax) | Reached approximately 90 minutes after a single oral dose of 1 g/kg body weight. | |

| Maximum Plasma Level | Approximately 2.2 mg/mL after a 1 g/kg body weight dose. |

The absorption of erythritol appears to be dose-dependent and can become saturated at higher intake levels.

Distribution and Metabolism

Once absorbed, erythritol is distributed throughout the body via the bloodstream. Early studies consistently concluded that erythritol is not significantly metabolized by human tissues. This was primarily evidenced by the lack of increase in breath hydrogen (H2) or 13CO2 after administration of 13C-labeled erythritol, indicating no significant fermentation by gut microbiota or endogenous metabolism.

However, more recent research has shed light on a potential minor metabolic pathway. It is suggested that a small fraction of ingested erythritol may be oxidized to erythrose and subsequently to erythronate.

Proposed Metabolic Pathway of Erythritol:

Caption: Proposed metabolic pathway of ingested erythritol.

Studies suggest that approximately 5-10% of the ingested erythritol may be converted to erythronate. The majority of the absorbed erythritol circulates unchanged before being excreted.

Excretion

The primary route of elimination for absorbed erythritol is renal excretion, with the compound being excreted unchanged in the urine. The renal clearance of erythritol is about half that of creatinine, suggesting some tubular reabsorption.

Quantitative Data on Erythritol Excretion:

| Parameter | Value | Study Reference |

| Urinary Excretion (24 hours) | Approximately 78-90% of the ingested dose. | |

| Urinary Excretion (3 hours) | An average of 30% of the ingested dose. | |

| Fecal Excretion | Minimal, as most is either absorbed or passes to the colon where fermentation is limited. |

The portion of erythritol that is not absorbed in the small intestine passes to the large intestine, where it is largely resistant to fermentation by the gut microbiota.

Experimental Protocols

The initial studies on erythritol metabolism employed a range of methodologies to track its fate in the human body.

A. Human Pharmacokinetic Studies

-

Objective: To determine the plasma and urine kinetics of erythritol after oral administration.

-

Subjects: Healthy human volunteers.

-

Protocol:

-

Administration of a single oral dose of erythritol (e.g., 1 g/kg body weight or a fixed dose of 25 g).

-

Collection of blood samples at various time points (e.g., pre-dose, and multiple intervals post-dose) to measure plasma erythritol concentrations.

-

Collection of urine over a specified period (e.g., 24 hours) to quantify the amount of erythritol excreted.

-

-

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the quantification of erythritol in plasma and urine.

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of sugar alcohols.

-

Capillary Electrophoresis: An alternative method for the determination of polyols in various samples.

-

B. Isotope Tracer Studies

-

Objective: To investigate the extent of endogenous metabolism and microbial fermentation of erythritol.

-

Subjects: Healthy human volunteers.

-

Protocol:

-

Administration of 13C-labeled erythritol.

-

Collection of breath samples at regular intervals to measure the excretion of 13CO2 (an indicator of endogenous metabolism) and H2 (an indicator of colonic fermentation).

-

Comparison of results with those obtained after the administration of 13C-labeled glucose (a readily metabolized substrate) and 13C-labeled lactitol (B1674232) (a poorly absorbed and fermentable sugar alcohol).

-

Experimental Workflow for a Human Isotope Tracer Study:

Caption: Workflow of a human isotope tracer study for erythritol metabolism.

Impact on Blood Glucose and Insulin (B600854)

A significant finding from initial studies is that the ingestion of erythritol does not affect mean plasma glucose or insulin levels. This is consistent with its minimal metabolism and makes it a suitable sugar substitute for individuals with diabetes.

Conclusion

Initial studies have established that ingested erythritol is a unique polyol characterized by its high absorption rate and subsequent excretion largely unchanged in the urine. While the vast majority of ingested erythritol is not metabolized, emerging evidence suggests a minor metabolic pathway involving oxidation to erythronate. The lack of impact on blood glucose and insulin levels underscores its utility as a sugar substitute. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced metabolic effects of erythritol and its potential long-term physiological implications.

References

- 1. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasma and urine kinetics of erythritol after oral ingestion by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Systematic Review Exploring Potential Relationships between Dietary Erythritol and Human Health Outcomes - IAFNS [iafns.org]

An In-depth Technical Guide to the Microbiome's Interaction with Erythritol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between the gut microbiome and the sugar alcohol erythritol (B158007). It synthesizes findings from in vitro, animal, and human studies, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development in this area.

Introduction: Erythritol at the Host-Microbiome Interface

Erythritol, a four-carbon polyol, is a widely used sugar substitute valued for its low caloric content and favorable tolerability.[1] Its interaction with the host and its resident microbiome is complex and a subject of ongoing research. While a significant portion of ingested erythritol is rapidly absorbed in the small intestine and excreted unchanged in the urine, a notable fraction, estimated to be around 10%, transits to the colon, where it can interact with the dense microbial community residing there.[2][3][4] This guide delves into the nuances of this interaction, from microbial metabolism to the potential physiological consequences for the host.

The Metabolic Fate of Erythritol in the Gut

The question of whether the gut microbiome can ferment erythritol has been a subject of evolving scientific understanding.

Early In Vitro Evidence: A Non-Fermentable Substrate

Initial in vitro studies using human fecal inocula suggested that erythritol is largely resistant to microbial fermentation.[4] These experiments, typically conducted over a 24-hour period, showed no significant production of gas, changes in pH, or generation of short-chain fatty acids (SCFAs) when erythritol was the sole substrate.

Emerging Evidence of Microbial Metabolism

More recent evidence, primarily from animal studies, has begun to challenge the notion that erythritol is entirely inert in the colon. These studies suggest that some level of microbial metabolism of erythritol does occur.

A study in mice fed a high-fat diet supplemented with 5% erythritol in their drinking water found increased levels of SCFAs in both their serum and feces, which is consistent with microbial fermentation. Furthermore, there is evidence to suggest that the gut microbiota may adapt to erythritol over time, with higher rates of metabolism observed in animals pre-adapted to high-erythritol diets.

| Study Type | Model | Key Findings Related to Erythritol Metabolism | Reference |

| In Vitro | Human Fecal Inoculum | No significant gas or SCFA production over 24 hours. | |

| Animal | Mice on a high-fat diet | Increased serum and fecal SCFAs with 5% erythritol in drinking water. | |

| Animal | General | Higher rates of metabolism in microbiota pre-adapted to erythritol. |

Impact of Erythritol on Microbiome Composition

The effect of erythritol on the composition of the gut microbiome is not yet fully elucidated, with studies showing varied results. Some in vitro experiments have indicated that erythritol does not significantly alter the metaproteome of the gut microbiome. However, a long-term study on the salivary microbiome of Estonian schoolchildren who consumed erythritol-containing candies for three years revealed a distinct microbial composition compared to a control group. This suggests that long-term exposure to erythritol may induce shifts in microbial communities.

Host-Microbiome Interactions and Health Implications

The interplay between erythritol and the gut microbiome has been linked to several host health outcomes, most notably metabolic and cardiovascular health.

Metabolic Health

Animal studies have suggested potential benefits of erythritol consumption on metabolic health. In mice on a high-fat diet, erythritol administration was associated with lower body weight and improved glucose tolerance. However, human observational studies have paradoxically linked higher circulating levels of erythritol with obesity and cardiometabolic diseases. It is important to note that the human body can endogenously produce erythritol, and these elevated levels in observational studies may be a consequence of metabolic dysregulation rather than a direct result of dietary erythritol intake.

Cardiovascular Risk and Platelet Aggregation

A significant area of recent investigation has been the potential association between erythritol and an increased risk of major adverse cardiovascular events (MACE). A study involving untargeted metabolomics in patients undergoing cardiac risk assessment identified a link between circulating erythritol levels and the 3-year risk for MACE.

Mechanistically, it is hypothesized that erythritol may enhance platelet reactivity and thrombosis formation. In vitro studies have shown that erythritol can increase the sensitivity of platelets to clotting signals. Furthermore, a prospective intervention study in healthy volunteers demonstrated that the ingestion of 30g of erythritol led to a greater than 1,000-fold increase in plasma erythritol levels, which remained elevated for over two days and were associated with heightened platelet reactivity.

Below is a diagram illustrating the proposed pathway from erythritol ingestion to potentially increased thrombosis risk.

Caption: Proposed mechanism linking erythritol ingestion to increased thrombosis risk.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of erythritol-microbiome interactions.

In Vitro Gut Microbiome Fermentation

This protocol is designed to assess the fermentability of a substrate by the gut microbiota.

Objective: To determine if and to what extent erythritol is fermented by the human gut microbiota.

Materials:

-

Fresh human fecal samples from healthy, non-methanogenic donors.

-

Anaerobic incubation system.

-

Culture medium.

-

Test substrates: Erythritol, Maltitol (positive control for slow fermentation), Lactulose (positive control for rapid fermentation).

-

Blank control (fecal inoculum only).

Procedure:

-

Pool and homogenize fresh fecal samples under strictly anaerobic conditions to create a fecal inoculum.

-

Add the test substrates and controls to separate incubation vessels containing the culture medium.

-

Inoculate each vessel with the fecal homogenate.

-

Incubate anaerobically at 37°C for 24 hours.

-

Monitor and record the following parameters at regular intervals:

-

Total gas production.

-

Hydrogen accumulation.

-

pH value.

-

Short-Chain Fatty Acid (SCFA) production (analyzed by gas chromatography).

-

Substrate degradation (analyzed by a suitable chromatographic method).

-

Expected Outcome: Comparison of the fermentation patterns of erythritol to the positive and negative controls will indicate its fermentability.

The following diagram illustrates the general workflow for an in vitro fermentation study.

Caption: Workflow for in vitro fermentation of erythritol by gut microbiota.

Platelet Aggregation Assay

This protocol assesses the effect of erythritol on platelet function.

Objective: To measure platelet aggregation in response to agonists before and after erythritol ingestion.

Materials:

-

Blood samples from healthy volunteers.

-

Sodium citrate (B86180) (0.109 M) as an anticoagulant.

-

Platelet agonists: Adenosine diphosphate (B83284) (ADP), Thrombin activator peptide 6 (TRAP6).

-

Platelet aggregometer.

Procedure:

-

Collect fasting blood samples from volunteers at baseline.

-

Administer a single oral dose of 30g of erythritol dissolved in 300mL of water.

-

Collect blood samples at predetermined intervals after ingestion (e.g., 30 minutes).

-

Isolate platelet-rich plasma (PRP) from blood samples by centrifugation.

-

Perform aggregometry studies on the PRP within 120 minutes of isolation.

-

Induce platelet aggregation by adding varying concentrations of ADP (up to 5 µM) or TRAP6 (up to 10 µM).

-

Measure and compare the aggregation responses at baseline and post-ingestion.

Additional Analyses:

-

Quantify plasma erythritol levels using stable isotope dilution liquid-chromatography tandem mass spectrometry (LC-MS/MS).

-

Measure the release of platelet granule markers, such as serotonin (B10506) and CXCL4, using ELISA or LC-MS/MS.

Microbiome Composition Analysis (16S rRNA Gene Sequencing)

This protocol outlines the steps for analyzing changes in the gut microbiome composition.

Objective: To characterize the gut microbial community structure following erythritol consumption.

Materials:

-

Fecal samples.

-

DNA extraction kit.

-

PCR reagents and primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4-V5).

-

Next-generation sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatics software for data analysis (e.g., QIIME).

Procedure:

-

DNA Extraction: Extract microbial DNA from fecal samples using a validated kit.

-

PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene using universal primers.

-

Library Preparation: Prepare sequencing libraries from the PCR amplicons.

-

Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Bioinformatics Analysis:

-

Process the raw sequencing reads (quality filtering, merging, chimera removal).

-

Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the representative sequences.

-

Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

-

Perform statistical analyses to identify differentially abundant taxa between experimental groups.

-

Metabolomic Analysis (UPLC-MS)

This protocol is for the analysis of metabolites, including erythritol, in biological samples.

Objective: To quantify erythritol and other metabolites in plasma or urine.

Materials:

-

Plasma or urine samples.

-

Methanol for protein precipitation.

-

Ultra-performance liquid chromatography (UPLC) system.

-

Mass spectrometer (MS).

-

Analytical standards for quantification.

Procedure:

-

Sample Preparation:

-

For plasma/serum: Perform protein precipitation by adding cold methanol, vortexing, and centrifuging to collect the supernatant.

-

For urine: Dilute the sample and centrifuge to remove particulates.

-

-

UPLC Separation: Inject the prepared sample onto a UPLC system equipped with a suitable column (e.g., HILIC for polar compounds like erythritol). Separate the metabolites using a specific gradient of mobile phases.

-

MS Detection: Analyze the eluent from the UPLC using a mass spectrometer, often in tandem MS (MS/MS) mode for specific and sensitive detection.

-

Data Analysis:

-

Process the raw data to align chromatograms and identify metabolic features.

-

Identify metabolites by comparing their mass spectra and retention times to known standards or databases.

-

Quantify the identified metabolites using targeted methods like multiple reaction monitoring (MRM).

-

Conclusion and Future Directions

The interaction between erythritol and the gut microbiome is a dynamic and multifaceted field of study. While early research suggested erythritol is largely inert to microbial action, more recent findings indicate that a portion of ingested erythritol can be metabolized by the gut microbiota, with potential implications for host health. The recent association of erythritol with cardiovascular risk highlights the need for a deeper understanding of its biological effects.

For researchers, scientists, and drug development professionals, several key areas warrant further investigation:

-